O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine
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Overview
Description
O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C8H10FNO2. It is a derivative of hydroxylamine, where the hydroxyl group is substituted with a 2-fluoro-4-methoxyphenylmethyl group. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Industrial production methods may involve the use of methanolysis of hydroxylamine sulfonates .
Chemical Reactions Analysis
O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like organolithium compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . This compound can also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine can be compared with other similar compounds, such as:
Methoxyamine: A derivative of hydroxylamine with a methoxy group instead of a 2-fluoro-4-methoxyphenylmethyl group.
4-Fluoro-2-methylphenol: A compound with a similar fluorine substitution but different functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other hydroxylamine derivatives .
Properties
Molecular Formula |
C8H10FNO2 |
---|---|
Molecular Weight |
171.17 g/mol |
IUPAC Name |
O-[(2-fluoro-4-methoxyphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H10FNO2/c1-11-7-3-2-6(5-12-10)8(9)4-7/h2-4H,5,10H2,1H3 |
InChI Key |
HAYLNRWMKPEQEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CON)F |
Origin of Product |
United States |
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